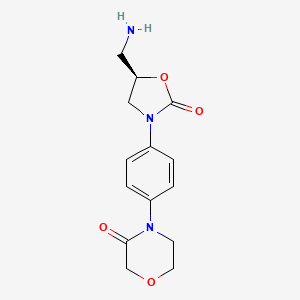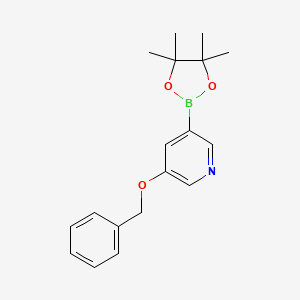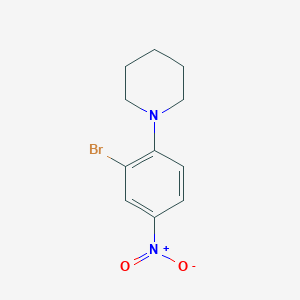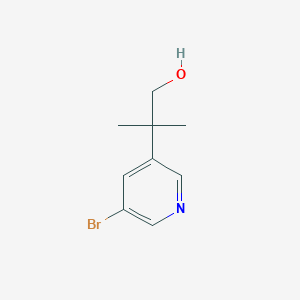![molecular formula C8H14ClN3O2 B1377306 2-Ethyl-octahydroimidazolidino[1,5-a]piperazine-1,3-dione hydrochloride CAS No. 1375897-49-6](/img/structure/B1377306.png)
2-Ethyl-octahydroimidazolidino[1,5-a]piperazine-1,3-dione hydrochloride
Vue d'ensemble
Description
2-Ethyl-octahydroimidazolidino[1,5-a]piperazine-1,3-dione hydrochloride (EOHIPD) is an organic compound that is used in the synthesis of a variety of pharmaceuticals and other compounds. It is a colorless, crystalline solid that is soluble in water and alcohols. EOHIPD is also known as 2-ethyl-octahydroimidazolidin-4-one hydrochloride, 2-ethyl-octahydroimidazolidin-4-one HCl, 2-ethyl-4-hydroxyimidazolidin-4-one hydrochloride, and 2-ethyl-4-hydroxyimidazolidin-4-one HCl.
Applications De Recherche Scientifique
Lurasidone and Psychiatric Disorders
Lurasidone is a second-generation antipsychotic drug developed for the treatment of psychotic and major affective disorders. It exhibits a unique pharmacodynamic profile, showing efficacy and tolerability for the short-term treatment of schizophrenia and acute bipolar depression. It is characterized by a low risk of inducing weight gain, metabolic, or cardiac abnormalities, although it may present a higher risk of akathisia compared to other modern antipsychotics. Further long-term testing in schizophrenia and bipolar disorder, as well as testing for other indications, is necessary (Pompili et al., 2018).
Arylpiperazine Derivatives and Pharmacokinetics
Arylpiperazine derivatives, including those similar in structure to 2-Ethyl-octahydroimidazolidino[1,5-a]piperazine-1,3-dione hydrochloride, are clinically applied mainly for the treatment of depression, psychosis, or anxiety. These compounds undergo extensive metabolism, including CYP3A4-dependent N-dealkylation, leading to the formation of 1-aryl-piperazines. These metabolites have a variety of serotonin receptor-related effects and distribute extensively in tissues, including the brain. The variability in metabolite-to-parent drug ratios among individuals highlights the complexity of their pharmacokinetics and the need for further research (Caccia, 2007).
Piperazine-Based Antimycobacterial Compounds
Piperazine, as a core structure, plays a crucial role in the development of antimycobacterial agents. Several piperazine-containing compounds have shown significant activity against Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. This review emphasizes the design, rationale, and structure-activity relationship (SAR) of potent piperazine-based anti-TB molecules, offering insights for the development of safer, selective, and cost-effective antimycobacterial agents (Girase et al., 2020).
Piperazine Derivatives in Drug Development
Piperazine is a key scaffold in the rational design of drugs, found in a wide range of therapeutic agents, including antipsychotic, antihistamine, antianginal, and anticancer drugs. The flexibility of the piperazine ring allows for significant pharmacokinetic and pharmacodynamic modulation, highlighting its potential as a versatile building block in drug discovery. This review covers various molecular designs bearing piperazine entities, furnishing insights into the development of new therapeutics across multiple disease states (Rathi et al., 2016).
Macozinone: A TB Treatment Prospect
Macozinone, a piperazine-benzothiazinone derivative known as PBTZ169, is under clinical studies for tuberculosis (TB) treatment. It targets the decaprenylphosphoryl ribose oxidase DprE1, crucial for the synthesis of arabinan polymers in the Mycobacterium tuberculosis cell wall. Early clinical studies indicate promising development towards efficient TB drug regimens, emphasizing the compound's potential to contribute significantly to TB therapy (Makarov & Mikušová, 2020).
Safety and Hazards
Propriétés
IUPAC Name |
2-ethyl-6,7,8,8a-tetrahydro-5H-imidazo[1,5-a]pyrazine-1,3-dione;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O2.ClH/c1-2-10-7(12)6-5-9-3-4-11(6)8(10)13;/h6,9H,2-5H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGOMZIYEPFMCES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2CNCCN2C1=O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethyl-octahydroimidazolidino[1,5-a]piperazine-1,3-dione hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-Butanone, 1-[1,1'-biphenyl]-4-yl-](/img/structure/B1377226.png)









![3-bromo-2-isopropyl-2H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1377239.png)

